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Compound of Interest |

Compound Name: Bis-Tos-(2-hydroxyethyl disulfide)
Cat. No.: B1667528
Get Quote
Introduction

Bis-Tos-(2-hydroxyethyl disulfide), with the CAS Number 69981-39-1, is a chemical
compound featuring a cleavable disulfide bond and two tosylate (tosyl) groups.[1][2] Its IUPAC
name is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]lethyl 4-methylbenzenesulfonate.[3]
The presence of the disulfide linkage allows for cleavage under reducing conditions, a property
highly utilized in drug delivery systems.[1] The tosyl groups are excellent leaving groups,
making the molecule amenable to nucleophilic substitution reactions.[1] These characteristics
make Bis-Tos-(2-hydroxyethyl disulfide) a valuable bifunctional crosslinking agent,
particularly in the development of Antibody-Drug Conjugates (ADCs) where it serves as a
cleavable linker between an antibody and a cytotoxic payload.[4][5] This technical guide
provides a comprehensive overview of the spectroscopic methods used to characterize this
compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Chemical Properties
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Property Value Reference
CAS Number 69981-39-1 [1]
Molecular Formula C18H2206S4 [1][3]
Molecular Weight 462.6 g/mol [11[3]
Appearance Yellow solid [6]

Purity Typically >98.0% [1][6]
Storage -20 °C, dry environment [1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of Bis-Tos-(2-
hydroxyethyl disulfide) by providing information about the hydrogen (*H NMR) and carbon
(13C NMR) atomic environments.

Expected *H NMR Spectral Data

The *H NMR spectrum will exhibit characteristic signals for the aromatic protons of the tosyl

groups and the aliphatic protons of the ethyl chains.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8 Doublet 4H
(ortho to SO2)
Aromatic protons
~7.4 Doublet 4H
(meta to SO2)
] -CHz2-O- (Methylene
~4.3 Triplet 4H ]
adjacent to oxygen)
] -S-S-CHz- (Methylene
~3.1 Triplet 4H ) .
adjacent to disulfide)
) -CHs (Methyl protons
~24 Singlet 6H

of tosyl groups)

(Note: Spectra are
typically recorded in
CDCIs or DMSO-ds.
Chemical shifts are
approximate and may
vary based on solvent

and instrument.)

Expected 13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (6, ppm) Assighment

~ 145 Aromatic C (para to CHs)

~ 132 Aromatic C (ipso, attached to SO2)
~130 Aromatic CH (meta to SO2)

~128 Aromatic CH (ortho to SOz2)

~ 68 -CH2-O-

~38 -S-S-CH2-

~21 -CHs

(Note: Chemical shifts are approximate and

based on typical values for these functional

groups.)

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of Bis-Tos-(2-hydroxyethyl disulfide)
in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl sulfoxide-ds,
DMSO-de) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a
homogeneous solution.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for protons.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32)
to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of 13C, a
greater number of scans and a longer acquisition time are necessatry.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections are performed, and the chemical shifts are

referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands

Wavenumber ) ) . Functional Group
Intensity Bond Vibration .
(cm™?) Assignment
3050-3000 Medium C-H stretch Aromatic C-H
2950-2850 Medium C-H stretch Aliphatic C-H
1600-1585, 1500- _ o
Medium-Strong C=C stretch Aromatic ring
1400
S=0 asymmetric Sulfonate ester
1370-1350 Strong
stretch (Tosylate)
S=0 symmetric Sulfonate ester
1190-1170 Strong
stretch (Tosylate)
1100-1000 Strong C-O stretch Ether-like linkage
Sulfonate ester
820-810 Strong S-O-C stretch
(Tosylate)
550-450 Weak S-S stretch Disulfide

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Bis-Tos-(2-

hydroxyethyl disulfide) sample directly onto the ATR crystal (e.g., diamond or
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germanium). Apply pressure using the anvil to ensure good contact. This is often the most
straightforward method for solid samples.[7]

o KBr Pellet: Alternatively, mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a thin, transparent pellet using a hydraulic press.[8]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal) to subtract atmospheric and instrumental interferences.[7]

o Place the sample in the spectrometer and collect the sample spectrum. Typically, spectra
are recorded over the range of 4000 to 400 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural
information through fragmentation analysis.

Expected Mass Spectrometry Data

For Bis-Tos-(2-hydroxyethyl disulfide) (C1sH2206S4), the expected monoisotopic mass is
approximately 462.03 Da.[3]
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m/z Value (Da) lon Description

Protonated molecular ion (in

~ 463.03 [M+H]* o
positive ion mode)
Sodium adduct of the
~485.01 [M+Na]* .
molecular ion
) Molecular ion (in techniques
~ 462.03 [M]*

like EI)

Fragmentation: The disulfide bond is susceptible to cleavage under various ionization
conditions.[9][10] Key fragmentation pathways could involve the scission of the S-S bond or the
C-S bonds, leading to fragments corresponding to the tosylated ethylthiol moiety and other
substructures.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1
png/mL to 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small
amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

e Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF),
Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an appropriate
ionization source.

¢ lonization Method:

o Electrospray lonization (ESI): This is a soft ionization technique suitable for polar
molecules and is commonly used to observe the protonated molecular ion [M+H]* with
minimal fragmentation.

o Matrix-Assisted Laser Desorption/lonization (MALDI): Another soft ionization technique
often used for solid samples.

o Data Acquisition:
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o Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion and

confirm the compound's molecular weight.

o Tandem MS (MS/MS): To study fragmentation, isolate the precursor ion (e.g., [M+H]*) and
subject it to collision-induced dissociation (CID) or other fragmentation methods.[11] This
provides structural information and confirms the connectivity of the molecule.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant adducts or fragments. Compare the observed m/z values with the
theoretically calculated values for the expected ions.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound like Bis-Tos-(2-hydroxyethyl disulfide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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